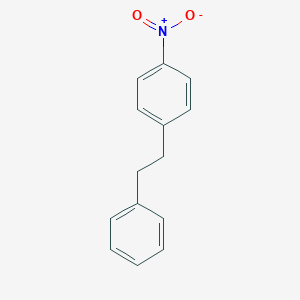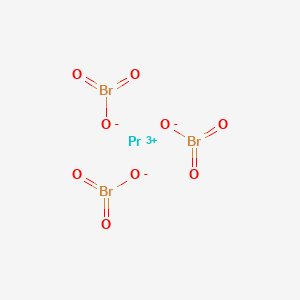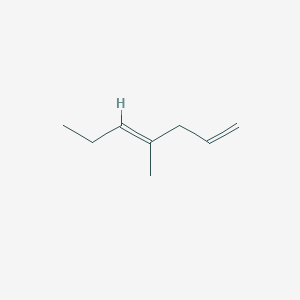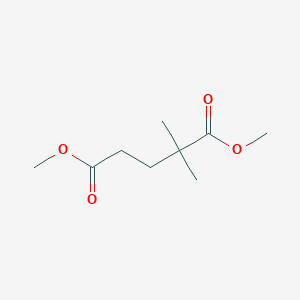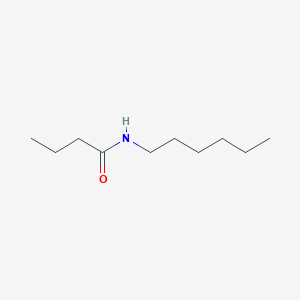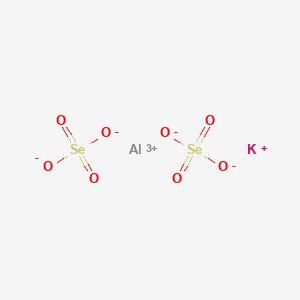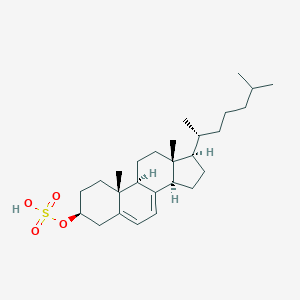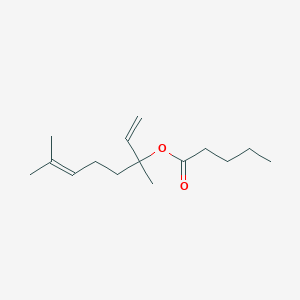
Linalyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linalyl valerate is a chemical compound that belongs to the class of esters. It is a natural product derived from the essential oil of lavender and has a pleasant floral aroma. Linalyl valerate has gained significant attention in scientific research due to its potential applications in various fields, including medicine, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of linalyl valerate is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor, which is responsible for regulating anxiety, and the TRPV1 receptor, which is involved in pain perception. Linalyl valerate has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Linalyl valerate has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. It has also been found to possess anti-inflammatory properties, reducing inflammation in the body. Linalyl valerate has been found to have a positive effect on the central nervous system, reducing anxiety and promoting relaxation. It has also been found to possess analgesic properties, reducing pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Linalyl valerate has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has a pleasant aroma, making it easy to work with in the lab. Linalyl valerate has been extensively studied, and its properties and effects are well-documented. However, there are also limitations to working with linalyl valerate. It is a volatile compound and can be difficult to work with in certain experimental conditions. It also has a short half-life, meaning that its effects may be short-lived.
Direcciones Futuras
There are several future directions for research on linalyl valerate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a natural flavoring agent in food and beverages. Additionally, further research is needed to fully understand the mechanism of action of linalyl valerate and its interactions with various receptors in the body. Finally, more research is needed to explore the potential applications of linalyl valerate in cosmetics and skin care products.
Conclusion:
In conclusion, linalyl valerate is a natural product that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and anti-tumor properties, and has a positive effect on the central nervous system. Linalyl valerate is easy to synthesize and is readily available, making it an attractive compound for lab experiments. While there are limitations to working with linalyl valerate, its potential applications and future directions for research make it a promising area of study.
Métodos De Síntesis
Linalyl valerate can be synthesized using various methods, including esterification, transesterification, and enzymatic synthesis. Esterification involves the reaction of linalool with valeric acid in the presence of a catalyst. Transesterification involves the reaction of linalyl acetate with valeric acid in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between linalool and valeric acid.
Aplicaciones Científicas De Investigación
Linalyl valerate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, linalyl valerate has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have a positive effect on the central nervous system, reducing anxiety and promoting relaxation. In food, linalyl valerate is used as a flavoring agent due to its pleasant aroma. In cosmetics, it is used as a fragrance and as an ingredient in skin care products due to its anti-inflammatory and soothing properties.
Propiedades
Número CAS |
10471-96-2 |
|---|---|
Nombre del producto |
Linalyl valerate |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl pentanoate |
InChI |
InChI=1S/C15H26O2/c1-6-8-11-14(16)17-15(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
Clave InChI |
BYTYEUINJPKZIB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(C)(CCC=C(C)C)C=C |
SMILES canónico |
CCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Otros números CAS |
10471-96-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



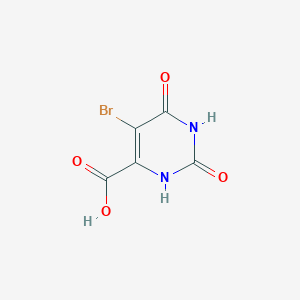
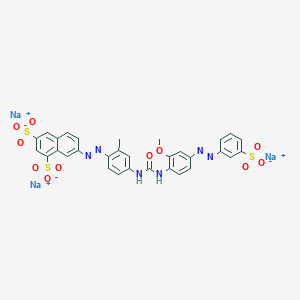
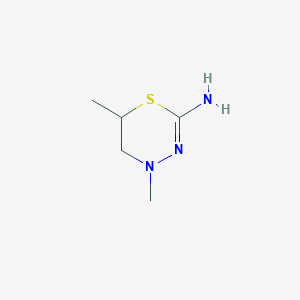
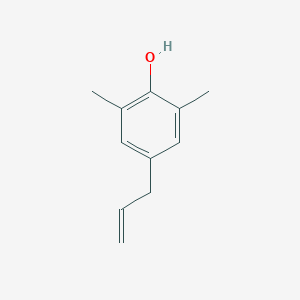
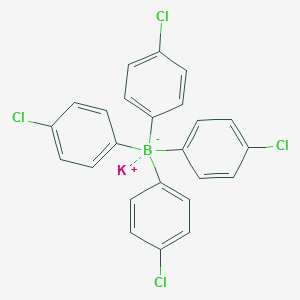
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
